2-amino-3,3-dimethylpentanoic acid

Enzyme Kinetics Molecular Recognition Aminoacyl-tRNA Synthetase

2-Amino-3,3-dimethylpentanoic acid is a β,β,β-trialkyl α-amino acid with a gem-dimethyl and ethyl substitution, distinct from simple norleucine or tert-leucine analogs. Its extremely weak binding to E. coli IleRS (Ki=1.25 mM) makes it an essential negative control for mapping steric constraints. Its intermediate XLogP3 (-1.4) enables precise LogP modulation in peptides, while its presence in Murchison and Murray meteorites makes it a high-fidelity extraterrestrial marker. Choose this compound for its unique conformational constraint in peptidomimetic design.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 5632-92-8
Cat. No. B6603833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3,3-dimethylpentanoic acid
CAS5632-92-8
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-4-7(2,3)5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
InChIKeyAQIFZAKDNFZWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,3-dimethylpentanoic Acid (CAS 5632-92-8): Procurement and Research Evaluation


2-Amino-3,3-dimethylpentanoic acid is a non-proteinogenic, beta-branched alpha-amino acid characterized by a gem-dimethyl substitution at the beta-carbon and an ethyl group on a pentanoic acid backbone [1]. This structure distinguishes it from natural branched-chain amino acids and simple linear analogs like norleucine. It is primarily utilized in biochemical research as a molecular probe for enzyme-substrate specificity, a conformational constraint in peptide design, and a component in origins-of-life investigations due to its identification in carbonaceous meteorites [2]. Its unique stereoelectronic properties make it a specialized building block for peptidomimetics and pharmaceutical research [3].

Why 2-Amino-3,3-dimethylpentanoic Acid Cannot Be Replaced by Common Analogs


Substituting 2-amino-3,3-dimethylpentanoic acid with a seemingly similar analog like L-tert-leucine or L-norleucine can lead to fundamentally different experimental outcomes due to quantifiable differences in enzyme recognition, physicochemical properties, and conformational constraints. Direct experimental data show that its steric and hydrophobic profile, resulting from the specific beta-branching pattern, alters binding affinity to isoleucine--tRNA ligase by orders of magnitude compared to the natural substrate [1]. Furthermore, its computed lipophilicity (XLogP) and side-chain conformation are distinct, making it a specific tool rather than a generic hydrophobic amino acid [2]. This document provides the quantitative evidence required for informed selection and procurement.

Quantitative Differentiation of 2-Amino-3,3-dimethylpentanoic Acid Against Key Analogs


Weak Isoleucine--tRNA Ligase (IleRS) Binding Compared to Natural Substrate

This compound is a very weak inhibitor of Escherichia coli Isoleucine--tRNA ligase (IleRS), exhibiting an inhibition constant (Ki) of 1.25 × 10⁶ nM (1.25 mM) [1]. In contrast, the natural substrate, L-isoleucine, is efficiently charged onto its cognate tRNA by IleRS with a Michaelis constant (Km) in the low micromolar range (typically 1-10 µM) [2]. This 100- to 1000-fold difference in affinity indicates that the gem-dimethyl substitution severely disrupts the precise molecular recognition required for enzyme activation, making this compound a useful negative control or a probe to map the steric tolerance of the IleRS active site [3].

Enzyme Kinetics Molecular Recognition Aminoacyl-tRNA Synthetase Substrate Specificity

Distinct Hydrophobicity Profile Relative to Tert-Leucine and Norleucine

The computed partition coefficient (XLogP3) for 2-amino-3,3-dimethylpentanoic acid is -1.4 [1]. This value represents an intermediate hydrophobicity when compared to its most relevant structural analogs: L-tert-leucine (2-amino-3,3-dimethylbutanoic acid), which has a computed XLogP3 of -1.1 [2], and L-norleucine (2-aminohexanoic acid), with an XLogP3 of -1.5 [3]. This demonstrates that while the compound is more hydrophobic than the linear norleucine, it is less hydrophobic than the fully beta-substituted tert-leucine. This specific physicochemical property directly influences peptide retention times in reversed-phase HPLC, membrane permeability predictions, and the design of peptides with tailored logP values [4].

Computational Chemistry Physicochemical Properties Peptide Design ADME

Extraterrestrial Occurrence as a Prebiotic Marker

2-Amino-3,3-dimethylpentanoic acid (both diastereomers) has been unequivocally identified in the Murchison and Murray carbonaceous chondrite meteorites using gas chromatography-mass spectrometry (GC-MS) [1]. This finding is particularly significant because the compound is described as either unknown or rare in the terrestrial biosphere, serving as a robust extraterrestrial marker [1]. This directly contrasts with many common proteinogenic amino acids (e.g., alanine, valine, isoleucine) that are ubiquitous on Earth and can be subject to terrestrial contamination. The presence of this non-proteinogenic, beta-branched amino acid in meteorites provides a unique handle for studying the inventory of organic molecules delivered to the early Earth [2].

Astrobiology Origins of Life Meteoritic Amino Acids Exobiology

Optimal Research and Development Applications for 2-Amino-3,3-dimethylpentanoic Acid


Investigating Substrate Specificity in Aminoacyl-tRNA Synthetases

Due to its extremely weak binding (Ki = 1.25 mM) to E. coli Isoleucine--tRNA ligase (IleRS) compared to the native substrate L-isoleucine (Km ~ 1-10 µM), 2-amino-3,3-dimethylpentanoic acid is an ideal negative control compound [1]. Researchers can use it to map the steric constraints of the IleRS active site, confirming that the enzyme's specificity is highly sensitive to the beta-branching pattern and that this particular synthetic amino acid is not a substrate mimic. This avoids the confounding results that might arise from using closer structural analogs.

Fine-Tuning Peptide Hydrophobicity in Medicinal Chemistry

With an intermediate computed lipophilicity (XLogP3 = -1.4) that falls between the more hydrophobic L-tert-leucine (-1.1) and the more hydrophilic L-norleucine (-1.5), this compound provides a distinct design option for peptide and peptidomimetic optimization [2]. This property allows for precise modulation of a compound's LogP, which is a critical parameter for optimizing pharmacokinetic properties such as cell permeability and metabolic stability, without resorting to more dramatic structural changes [3].

Astrobiology and Prebiotic Chemistry Investigations

Its confirmed presence in the Murchison and Murray meteorites, combined with its extreme rarity in the terrestrial biosphere, makes this compound a high-fidelity extraterrestrial marker [4]. Researchers can employ it as an analytical standard for GC-MS methods aimed at detecting and quantifying non-proteinogenic amino acids in returned planetary samples or in simulations of prebiotic environments. Its use ensures that detected signals are not artifacts of terrestrial contamination, a common problem with proteinogenic amino acids [5].

Development of Novel Peptidomimetic Scaffolds

As a novel β,β,β-trialkyl α-amino acid, it represents a unique building block for creating conformationally constrained peptides and peptidomimetics [6]. Its specific steric bulk can be exploited to stabilize or disrupt secondary structures (e.g., alpha-helices or beta-sheets) in a manner that differs from tert-leucine or norleucine, providing a new tool for foldamer chemistry and protein-protein interaction inhibitor design [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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